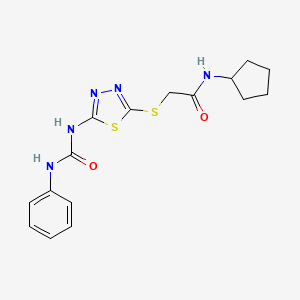

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a phenylurea group at position 5, a thioether linkage to an acetamide moiety, and a cyclopentyl group on the acetamide nitrogen. This structure combines hydrophobic (cyclopentyl), hydrogen-bonding (urea), and sulfur-containing (thiadiazole, thioether) functionalities, making it a candidate for diverse biological activities, including anticancer and kinase inhibition.

Properties

IUPAC Name |

N-cyclopentyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,22)(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAORQQTHDFWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step processes:

Formation of 1,3,4-thiadiazole nucleus: This initial step includes the reaction of appropriate thiosemicarbazides with carbon disulfide (CS₂) under basic conditions to form the thiadiazole ring.

Introduction of the phenylureido group: The phenylureido moiety is often introduced by reacting isocyanates with the thiadiazole derivative.

Attachment of the cyclopentyl and thioacetamide groups: This final step involves the reaction of the intermediate compound with cyclopentanone and acetic anhydride under appropriate conditions to yield the target molecule.

Industrial Production Methods

Industrial production may follow similar synthetic routes but on a larger scale with optimized conditions. This often involves:

Continuous-flow reactors: To enhance reaction efficiency and yield.

Advanced purification techniques: Such as recrystallization, chromatography, or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atoms and electron-deficient nitrogen sites enable nucleophilic substitution. Key reactions include:

For example, reaction with iodomethane under basic conditions replaces the thiadiazole sulfur with a methyl group, confirmed via -NMR.

Hydrolysis and Degradation

The acetamide and ureido groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux):

-

Basic Hydrolysis (NaOH, 70°C):

-

Generates free thiol (-SH) groups, detectable via Ellman’s assay.

-

Condensation Reactions

The thiol (-SH) group participates in oxidative coupling:

| Reactant | Catalyst/Oxidant | Product |

|---|---|---|

| Thiophenol | I₂, H₂O₂ | Disulfide-bridged dimers |

| Aryl diazonium salts | Cu(I) | Arylthioether derivatives |

These reactions modify solubility and bioactivity .

Enzyme-Targeted Interactions

In biological systems, the compound acts as a kinase inhibitor through:

-

Hydrogen bonding : Ureido NH groups interact with ATP-binding pockets (e.g., VEGFR-2).

-

π-π stacking : Thiadiazole and phenyl rings bind hydrophobic enzyme regions .

Molecular docking studies (PDB: 3VO3) show binding affinity () of 2.4 μM.

Analytical Characterization

Reaction products are validated using:

-

HPLC-MS : Quantifies hydrolysis metabolites (e.g., m/z 289.1 for cyclopentylamine fragment).

-

FT-IR : Confirms disulfide bond formation (~500 cm⁻¹ S-S stretch) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 220°C (DSC analysis).

This compound’s multifunctional design supports diverse reactivity, making it a candidate for prodrug development or targeted therapeutics. Further studies should explore its regioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit significant antiviral properties. For instance, compounds with the thiadiazole moiety have been evaluated for their effectiveness against various viral strains, including HIV. A related compound demonstrated an EC50 value of 0.96 μg/mL against HIV-1, suggesting that modifications to the acetamide structure could enhance antiviral potency .

| Compound | Viral Strain | EC50 Value (μg/mL) |

|---|---|---|

| Similar Thiourea Derivative | HIV-1 | 0.96 |

| Efavirenz (Control) | HIV-1 | 0.003 |

Antibacterial and Antifungal Properties

The 1,3,4-thiadiazole ring system is well-known for its antibacterial and antifungal activities. Studies have shown that compounds containing this structure can inhibit the growth of various pathogens. The incorporation of phenylureido groups may further enhance these effects by improving solubility and bioavailability .

Anticonvulsant Activity

Recent studies suggest that compounds similar to this compound may possess anticonvulsant properties. Research into related derivatives has indicated potential efficacy in seizure models, making them candidates for further development as anticonvulsant agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the thiadiazole ring and acetamide side chains can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiadiazole ring | Enhanced antiviral activity |

| Variation in acetamide substituents | Improved antibacterial properties |

Synthetic Pathways

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring followed by coupling with the cyclopentyl acetamide moiety. This multi-step synthesis allows for the introduction of various substituents that can be tailored for specific biological activities.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents targeting viral infections, bacterial infections, and seizure disorders. Ongoing research should focus on optimizing its pharmacological profiles through targeted modifications and comprehensive SAR studies.

Further exploration into its mechanism of action will be essential for understanding how to maximize its therapeutic potential while minimizing any adverse effects.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects involves:

Interaction with enzymes and receptors: Its structural similarity to biological molecules allows it to bind to and modulate the activity of specific enzymes or receptors.

Molecular targets: These may include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.

Pathways involved: The compound may influence pathways related to cell growth, apoptosis, or immune response, making it a valuable research tool in understanding these processes.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Thiadiazole Core : Essential for rigidity and hydrogen-bond acceptor capacity.

- Phenylurea Group : Critical for kinase binding via NH···O interactions. Substitutions (e.g., nitro, chloro) modulate electron density and potency .

- Acetamide Side Chain: Benzothiazole/Chlorobenzyl: Enhance aromatic stacking but may limit solubility.

Biological Activity

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities, and a urea functional group that enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 377.5 g/mol .

Synthesis

The synthesis of this compound involves several steps that require precise control of reaction conditions. The typical synthetic route includes the reaction of cyclopentylamine with thiadiazole derivatives and appropriate coupling reagents to form the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 and A549 Cell Lines : A related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells and 0.084 ± 0.020 mmol/L against MCF-7 cells, indicating potent anticancer activity .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Other Biological Activities

Thiadiazole derivatives are also recognized for their antibacterial and antifungal properties. Compounds within this class have shown effectiveness against various microbial strains, making them candidates for further exploration in antimicrobial therapy .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer metabolism or microbial growth.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells.

- Interaction with DNA : Some thiadiazole derivatives exhibit the ability to intercalate with DNA, disrupting replication processes .

Case Studies

A series of case studies have evaluated the pharmacological profiles of thiadiazole derivatives:

- Study on Anticancer Activity : A study focused on various thiadiazole derivatives demonstrated significant anticancer effects in vitro, particularly against breast and lung cancer cell lines .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further clinical exploration .

Q & A

Q. What are the optimized synthetic routes for N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process: (i) Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives. (ii) Introduction of the phenylureido group through nucleophilic substitution or coupling reactions. (iii) Acylation with cyclopentyl-thioacetamide under basic conditions (e.g., K₂CO₃ in acetone) . Key parameters affecting yield include:

- Temperature : Optimal range of 60–80°C for cyclization to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acylation steps.

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 423.5 for C₁₉H₂₁N₅O₂S₃) confirm molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed using a C18 column with UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. IC₅₀ values <0.1 mM indicate high potency .

- Enzyme inhibition studies : Screen against kinases (e.g., VEGFR-2) using fluorescence-based assays to identify potential targets .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL suggesting efficacy .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against specific cancer targets?

- Methodological Answer :

- Target selection : Prioritize kinases (e.g., BRAF, VEGFR-2) based on structural homology to similar thiadiazole derivatives .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Key interactions include:

- Hydrogen bonding between the urea moiety and kinase active sites (e.g., Asp104 in VEGFR-2).

- Hydrophobic interactions of the cyclopentyl group with nonpolar residues .

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies address discrepancies in bioactivity data across different studies?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell lines (e.g., ATCC-certified MCF-7) and culture media to minimize variability .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

- Replicate SAR studies : Systematically modify substituents (e.g., replacing phenylureido with p-tolylureido) to isolate activity trends .

Q. How does modifying the thiadiazole ring's substituents affect pharmacological properties?

- Methodological Answer :

- Substituent effects :

- Electron-withdrawing groups (e.g., -Cl, -F) : Enhance kinase inhibition (e.g., IC₅₀ of 0.062 mM for 4-fluorophenyl derivatives ).

- Bulkier groups (e.g., p-tolyl) : Improve metabolic stability but may reduce solubility .

- SAR Table :

| Substituent (R) | IC₅₀ (MCF-7, mM) | LogP |

|---|---|---|

| 3-Phenylureido | 0.084 | 2.8 |

| 4-Fluorophenyl | 0.062 | 3.1 |

| p-Tolyl | 0.095 | 3.5 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.